molecular formula C10H16ClN3 B11891241 2-(Pyridin-3-ylmethyl)piperazine hydrochloride

2-(Pyridin-3-ylmethyl)piperazine hydrochloride

Katalognummer: B11891241
Molekulargewicht: 213.71 g/mol
InChI-Schlüssel: XARINCQKSJBCOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Pyridin-3-ylmethyl)piperazine hydrochloride is a chemical compound with the molecular formula C10H16ClN3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is of significant interest in various fields of scientific research due to its potential biological and pharmacological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-ylmethyl)piperazine hydrochloride typically involves the reaction of pyridine derivatives with piperazine. One common method is the alkylation of piperazine with 2-(chloromethyl)pyridine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final compound is often purified through recrystallization or other separation techniques to obtain the hydrochloride salt form.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Pyridin-3-ylmethyl)piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.

Wissenschaftliche Forschungsanwendungen

2-(Pyridin-3-ylmethyl)piperazine hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Pyridin-3-ylmethyl)piperazine hydrochloride involves its interaction with specific molecular targets in the body. It can bind to receptors, such as histamine H3 receptors and sigma-1 receptors, modulating their activity and leading to various physiological effects. The compound’s ability to interact with these receptors makes it a potential candidate for the development of drugs targeting neurological and pain-related conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Piperidine derivatives: These compounds share a similar structure but have a different nitrogen atom arrangement.

    Other piperazine derivatives: Compounds like 1-(2-pyridyl)piperazine and 1-(4-methylpiperazin-1-yl)pyridin-2-ylmethanone.

Uniqueness

2-(Pyridin-3-ylmethyl)piperazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to interact with multiple receptor types sets it apart from other similar compounds, making it a versatile tool in scientific research .

Eigenschaften

Molekularformel

C10H16ClN3

Molekulargewicht

213.71 g/mol

IUPAC-Name

2-(pyridin-3-ylmethyl)piperazine;hydrochloride

InChI

InChI=1S/C10H15N3.ClH/c1-2-9(7-11-3-1)6-10-8-12-4-5-13-10;/h1-3,7,10,12-13H,4-6,8H2;1H

InChI-Schlüssel

XARINCQKSJBCOS-UHFFFAOYSA-N

Kanonische SMILES

C1CNC(CN1)CC2=CN=CC=C2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.